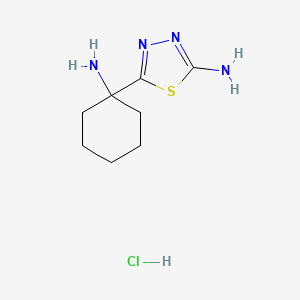

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride

Description

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride is a thiadiazole derivative characterized by a cyclohexylamine substituent at the 5-position of the thiadiazole ring and an amine group at the 2-position, with a hydrochloride counterion. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including anticonvulsant, antimicrobial, and insecticidal properties . The cyclohexyl group in this compound introduces steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and target binding compared to simpler analogs.

Properties

Molecular Formula |

C8H15ClN4S |

|---|---|

Molecular Weight |

234.75 g/mol |

IUPAC Name |

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C8H14N4S.ClH/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8;/h1-5,10H2,(H2,9,12);1H |

InChI Key |

UMWPDRRFZUBZBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=NN=C(S2)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Reagents and Reaction Parameters for Thiadiazole Synthesis

Proposed Synthesis Pathway

The following steps outline a plausible route based on analogous protocols:

Step 2: Cyclodehydration with Thiosemicarbazide

The carboxylic acid reacts with thiosemicarbazide in the presence of a dehydrating agent (e.g., PPE or POCl₃) to form the thiadiazole ring.

Example Conditions Using POCl₃:

-

Reagents : Cyclohexyl-substituted carboxylic acid (3.00 mmol), POCl₃ (10 mL), thiosemicarbazide (3.00 mmol).

-

Procedure :

-

Heat the acid and POCl₃ at 80–90°C for 1 hour.

-

Add thiosemicarbazide and continue heating for 1 hour.

-

Cool, add water, and reflux for 4 hours.

-

Neutralize with NaOH (pH 8) and isolate the product via filtration.

-

Example Conditions Using PPE:

-

Reagents : Cyclohexyl-substituted carboxylic acid (5 mmol), PPE (20 g), chloroform (solvent).

-

Procedure :

-

Dissolve the acid in chloroform with PPE.

-

Heat at 85°C for 2–3 hours under reflux.

-

Quench with water, basify, and recrystallize.

-

Challenges and Optimization

Table 2: Critical Factors in Thiadiazole Synthesis

Characterization and Validation

Key analytical methods for confirming the structure include:

-

NMR Spectroscopy : Distinct signals for the cyclohexyl group (δ 1.0–1.5 ppm, multiplet) and thiadiazole NH₂ (δ 12–13 ppm, broad singlet).

-

IR Spectroscopy : Absorption bands at ~3360 cm⁻¹ (NH₂) and ~1680 cm⁻¹ (C=N).

-

Mass Spectrometry : Molecular ion peak at m/z 234.75 (M⁺) for the free base.

Alternative Approaches

Solid-Phase Synthesis

Patents describe a solid-phase method using POCl₃ or PCl₅, which may be adaptable:

-

Grind thiosemicarbazide and cyclohexyl-substituted carboxylic acid with POCl₃ at room temperature.

-

Neutralize and recrystallize.

Comparison of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of pharmacological effects. The following table summarizes the key biological activities associated with 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride:

Anticancer Activity

A study evaluated the anticancer properties of various thiadiazole derivatives, including 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride. The compound was tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Results indicated that it inhibited cell proliferation significantly compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. The study demonstrated that 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

b. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (C₉H₉N₃S)

- Structure : Aromatic 4-methylphenyl substituent at the 5-position.

- Properties : Hydrophobic aromatic ring enhances membrane permeability. X-ray studies reveal planar thiadiazole and phenyl rings with a dihedral angle of 21.5°, facilitating intermolecular N–H⋯N hydrogen bonds .

- Applications : Demonstrates insecticidal and fungicidal activity, attributed to aromatic substituents’ electronic effects .

c. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine

- Structure: Chlorinated phenoxymethyl group introduces electronegative and bulky substituents.

- Properties : Crystalline structure stabilized by hydrogen bonding; higher molecular weight (292.18 g/mol) due to chlorine atoms.

- Applications : Explored for biocidal activity, leveraging chlorine’s electron-withdrawing effects .

Table 1: Physicochemical Comparison

2.4. Challenges and Advantages

- Cyclohexyl Group Advantages: Enhanced lipid solubility for improved bioavailability. Potential for unique binding modes in biological targets due to steric bulk.

- Challenges :

- Lower aqueous solubility compared to ethyl or aromatic analogs, necessitating salt forms (e.g., hydrochloride).

- Synthetic complexity due to steric hindrance during cyclization .

Biological Activity

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring structure, which is known for its biological activity. The molecular formula of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride is with a molecular weight of approximately 234.75 g/mol. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a range of pharmacological effects:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives have been reported to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Properties : Studies have demonstrated that certain thiadiazole derivatives possess cytostatic effects, inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation. This property has been highlighted in various studies focusing on related thiadiazole compounds .

- Antiparasitic Activity : Some derivatives have shown efficacy against parasitic infections such as those caused by Trypanosoma cruzi, indicating potential use in treating diseases like Chagas disease .

Synthesis Methods

The synthesis of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride typically involves the cyclization of cyclohexylamine with thiosemicarbazide under specific conditions. Common methods include:

- Refluxing cyclohexylamine with thiosemicarbazide in the presence of reagents such as phosphorus oxychloride.

- Purification techniques such as recrystallization to obtain high-purity products .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of thiadiazole derivatives:

Q & A

What synthetic methodologies are employed for the preparation of 5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine derivatives?

Basic Research Focus

The synthesis typically involves cyclocondensation of hydrazide derivatives with thiocyanate reagents under acidic conditions. For example, isonicotinoyl hydrazide reacts with potassium thiocyanate in concentrated sulfuric acid to form the 1,3,4-thiadiazole core, followed by functionalization with aromatic aldehydes or alkyl halides . Optimization of reaction conditions (e.g., temperature, solvent, and catalyst) is critical to achieving high yields. Cyclization steps often employ sodium hydroxide or iodine in potassium iodide to stabilize intermediates .

How is the crystal structure of 1,3,4-thiadiazole derivatives validated experimentally?

Basic Research Focus

X-ray crystallography remains the gold standard for structural elucidation. For instance, 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine was characterized by single-crystal X-ray diffraction, revealing a dihedral angle of 21.5° between the thiadiazole and benzene rings and intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . Refinement using SHELXL (part of the SHELX suite) is common, with hydrogen atoms placed geometrically and refined using a riding model (C–H = 0.93–0.97 Å, N–H = 0.86 Å) .

What computational methods are used to predict electronic and spectroscopic properties of thiadiazole derivatives?

Advanced Research Focus

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are employed to analyze molecular geometry, frontier molecular orbitals, and vibrational frequencies. These simulations are cross-validated with experimental UV-Vis, IR, and NMR data to assess accuracy. For example, theoretical IR spectra of 5-(1-methyl-2-phenylethenyl)-N-[2’,4’-dichlorophenyl]-1,3,4-thiadiazol-2-amine showed strong agreement with experimental absorption bands, confirming the reliability of computational models .

How do intermolecular interactions influence the supramolecular assembly of thiadiazole derivatives?

Advanced Research Focus

Non-covalent interactions, such as N–H⋯N hydrogen bonds and C–H⋯π contacts, dictate crystal packing. In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, centrosymmetric dimers form via N–H⋯N hydrogen bonds, while C–H⋯F/O interactions further stabilize the lattice . These features are critical for understanding solubility, melting points, and reactivity in solid-state chemistry.

What strategies resolve contradictions between biological activity predictions and experimental assays?

Advanced Research Focus

Discrepancies often arise from differences between in silico docking studies (e.g., AutoDock Vina) and in vitro assays. For example, predicted inhibition of PFOR enzymes by amide-containing thiadiazoles may not align with experimental IC₅₀ values due to solvation effects or protein flexibility. Multivariate statistical analysis (e.g., QSAR models) incorporating electronic (HOMO-LUMO gaps) and steric parameters (Taft’s steric constants) can refine predictions .

How are thiadiazole derivatives modified to enhance bioactivity while minimizing toxicity?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies guide functional group substitutions. Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the 4-position of the benzene ring improves antimicrobial activity by enhancing electrophilicity. Conversely, bulky substituents like tert-butyl groups reduce cytotoxicity by sterically shielding reactive thiadiazole sulfur atoms . Toxicity is assessed via Ames tests and zebrafish embryo models to prioritize candidates.

What experimental and computational techniques validate hydrogen bonding networks in thiadiazole crystals?

Advanced Research Focus

Combined Hirshfeld surface analysis and X-ray crystallography quantify intermolecular interactions. For 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, Hirshfeld surfaces revealed that N–H⋯N contacts contribute >20% to crystal cohesion, while C–H⋯Cl interactions account for <10% . DFT-based Natural Bond Orbital (NBO) analysis further identifies hyperconjugative interactions stabilizing hydrogen-bonded dimers .

How do reaction conditions impact the regioselectivity of thiadiazole cyclization?

Advanced Research Focus

Regioselectivity in cyclocondensation is sensitive to solvent polarity and acid strength. For example, cyclization of isonicotinoyl hydrazide in concentrated H₂SO₴ favors 1,3,4-thiadiazole formation over 1,2,4-isomers due to protonation-assisted thiocyanate attack at the hydrazide carbonyl . Kinetic studies using HPLC-MS monitor intermediate formation to optimize reaction trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.